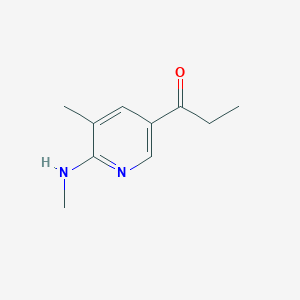

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one

Description

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one is a synthetic cathinone derivative characterized by a pyridine ring substituted with a methyl group at position 5 and a methylamino group at position 4. The propan-1-one moiety is attached at position 3 of the pyridine core. This structure places it within a broader class of psychoactive compounds, where modifications to the aromatic ring and amine substituents significantly influence pharmacological activity, metabolic stability, and physicochemical properties .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-[5-methyl-6-(methylamino)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C10H14N2O/c1-4-9(13)8-5-7(2)10(11-3)12-6-8/h5-6H,4H2,1-3H3,(H,11,12) |

InChI Key |

CKHOWHVMBDJUDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C(=C1)C)NC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Substitution Reactions: Methyl and methylamino groups are introduced to the pyridine ring through substitution reactions using reagents such as methyl iodide and methylamine.

Formation of the Propan-1-one Moiety: The propan-1-one group is attached to the pyridine ring through a series of carbon-carbon bond-forming reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The methyl and methylamino groups can be substituted with other functional groups using appropriate reagents and conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one with structurally related analogs, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Key Findings

The piperidinyl substituent in introduces a cyclic amine, which may alter binding affinity to dopamine transporters compared to linear alkylamines .

Steric and Electronic Modifications: The position of the methyl group on the pyridine ring (2 vs. 5) impacts steric interactions.

Comparison with Classical Cathinones: Unlike α-PVP, which features a pyrrolidine ring and phenyl core, the target compound’s pyridine ring may confer distinct electronic properties (e.g., higher polarity) and metabolic stability due to reduced susceptibility to oxidative degradation .

Amine Group Variations: Methylamino vs. pyrrolidinyl: The smaller methylamino group in the target compound may result in faster metabolic clearance compared to α-PVP’s pyrrolidine, which is known for prolonged activity due to slower hepatic breakdown .

Research Implications

- Pharmacological Design: The pyridine core in this compound offers a template for developing analogs with tunable CNS activity. For instance, substituting the methylamino group with bulkier amines (e.g., piperidinyl) could modulate selectivity for serotonin vs. dopamine transporters .

- Metabolic Considerations: Shorter alkyl chains (e.g., methylamino) may reduce half-life compared to propylamino or pyrrolidinyl derivatives, suggesting a need for pharmacokinetic optimization in therapeutic or recreational contexts .

Biological Activity

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, including a pyridine ring with a methylamino substitution. This compound has been studied for its potential biological activities, particularly in relation to its interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 178.23 g/mol

- Structural Characteristics : The presence of the methylamino group enhances the compound's reactivity and potential biological interactions.

Research indicates that this compound interacts with specific enzymes and receptors involved in various biochemical pathways. Key studies have focused on its binding affinity and inhibitory effects on target proteins associated with inflammatory responses and microbial activity.

Binding Affinity Studies

Molecular docking analyses have been employed to elucidate the interaction dynamics between this compound and its targets. The binding affinity of this compound has been shown to be significant, suggesting a strong potential for therapeutic applications.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Cytotoxicity : Research has indicated varying degrees of cytotoxic effects against different cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound. Below is a table summarizing some related compounds and their notable features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one | Structure | Contains a propylamino group; distinct biological activity due to alkyl chain length. |

| 1-(5-Methyl-6-(ethylamino)pyridin-3-yl)propan-1-one | Structure | Ethylamino substitution; variation in solubility compared to methylamino variant. |

| 1-(5-Methyl-6-(butylamino)pyridin-3-yl)propan-1-one | Structure | Butyl group substitution; may influence pharmacokinetics differently than methylamino group. |

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

Study 2: Anti-inflammatory Mechanisms

Research published in [source] explored the anti-inflammatory mechanisms of this compound through in vitro assays. The findings suggested that it effectively reduced pro-inflammatory cytokine levels, indicating potential therapeutic benefits for inflammatory diseases.

Study 3: Cytotoxicity Assessment

In another study [source], the cytotoxic effects of this compound were assessed against several cancer cell lines, revealing IC values that suggest it may serve as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.